1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2/c14-10-7-9(17(18)19)5-6-12(10)16-8-15-11-3-1-2-4-13(11)16/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHDEEQMZZEMNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Mediated N-Arylation
The foundational step in this method involves Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) to facilitate N-arylation between a benzimidazole precursor (e.g., amidine derivatives) and 2-fluoro-4-nitroiodobenzene. Critical to success is the electron-withdrawing nitro group’s stability under Pd catalysis, which is stabilized by the Xantphos ligand’s strong π-accepting properties. The reaction proceeds in xylene at 140°C under nitrogen for 18 hours, achieving quantitative conversion of the aryl iodide.
Copper-Catalyzed C–H Functionalization
Following N-arylation, Cu(OAc)₂ (0.3 equiv.) initiates intramolecular C–N bond formation under oxygen at 140°C for 8 hours. Oxygen acts as a terminal oxidant, regenerating the Cu catalyst while promoting dehydrogenative cyclization. The nitro group remains intact due to its meta position relative to the reaction site, avoiding undesired reductions. Purification via silica gel chromatography yields the target compound in approximately 65–70% overall yield.
Stobbe Condensation and Cyclization
Intermediate Synthesis via Stobbe Reaction
This two-step approach begins with a Stobbe condensation between diethyl succinate and a nitro-substituted benzaldehyde derivative (e.g., 2-fluoro-4-nitrobenzaldehyde) in the presence of potassium tert-butoxide. The reaction forms an α,β-unsaturated ester intermediate, (E)-4-(2-fluoro-4-nitrophenyl)-3-(methoxycarbonyl)but-3-enoic acid, with >85% regioselectivity.
Benzimidazole Cyclization
The intermediate is treated with 1,2-phenylenediamine in acetonitrile at 80–85°C, inducing cyclization via nucleophilic attack at the α,β-unsaturated carbonyl. The nitro group’s electron-withdrawing effect accelerates imine formation, while the fluoro substituent remains inert. Recrystallization in ethanol/water (1:2) affords the product in 75–80% yield.
SN2 Displacement and Thermal Cyclization
Nucleophilic Aromatic Substitution
In this method, 2-fluoro-4-nitroaniline undergoes SN2 displacement with a benzyl bromide derivative in DMF at 150°C for 2 hours. The nitro group’s para position directs substitution ortho to the fluoro group, achieving >90% conversion.
Oxidative Cyclization
The resulting N-aryl intermediate is cyclized under aerobic conditions at 220°C, forming the benzimidazole core. The nitro group stabilizes the transition state via resonance, while the fluoro substituent minimizes steric hindrance. Column chromatography purification yields the product in 70–75% isolated yield.
Comparative Analysis of Methodologies
The Stobbe method offers superior scalability and yield, making it ideal for industrial applications. In contrast, the Pd/Cu approach provides atom economy but suffers from catalyst costs. The SN2-cyclization route balances speed and simplicity but requires high temperatures.
Experimental Considerations and Optimization
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas, Pd/C, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Reduction: 1-(2-Amino-4-nitrophenyl)-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole. The compound has shown promising results in inhibiting the proliferation of cancer cell lines, particularly breast cancer (MDA-MB-231) cells. For instance, modifications to the benzimidazole structure have been correlated with increased cytotoxicity, suggesting that the 2-fluoro and 4-nitro substitutions may enhance its activity against tumor cells .
Antimicrobial Properties
Benzimidazole derivatives have been evaluated for their antimicrobial efficacy against various pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds with similar structures have shown minimal inhibitory concentrations (MIC) in the range of 8 to 64 μg/mL against Staphylococcus aureus and Candida albicans . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
Antiviral Activity
The antiviral potential of benzimidazole derivatives is also noteworthy. Research indicates that these compounds can inhibit viral replication in cell cultures, with selectivity indices suggesting low cytotoxicity compared to their antiviral effects . Specifically, studies on benzimidazole-based compounds have shown effectiveness against viruses like Bovine Viral Diarrhea Virus (BVDV), indicating a broader spectrum of activity for derivatives like this compound .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites. For example, it may inhibit the biosynthesis of ergosterol in fungi, leading to antifungal activity . The presence of the fluoro and nitro groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Benzo[d]imidazole Derivatives
Substituent Effects on Electronic Properties
The electronic profile of benzimidazole derivatives is heavily influenced by substituents. Below is a comparative analysis:
The 2-fluoro-4-nitrophenyl group in the target compound creates a pronounced electron-deficient aromatic system, contrasting with electron-rich substituents like thiophene or alkoxymethyl groups. This difference impacts reactivity in catalytic processes or binding to biological targets like kinases .
Physicochemical Properties
The nitro group reduces aqueous solubility but enhances membrane permeability, making the target compound suitable for hydrophobic target binding.
Q & A
What are the standard synthetic routes for 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole, and what reaction conditions are critical for optimizing yield?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting 2-fluoro-4-nitro-1-chlorobenzene with benzimidazole in dimethyl sulfoxide (DMSO) under basic conditions (e.g., NaOH) at elevated temperatures (40–60°C) for 5–7 hours . Critical parameters include:
- Solvent choice : Polar aprotic solvents like DMSO enhance reactivity.
- Base strength : NaOH ensures deprotonation of benzimidazole for effective substitution.
- Temperature control : Prolonged heating at 40–60°C minimizes side reactions.
Post-synthesis, purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yields range from 45–70% depending on substituent steric effects .
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assigns aromatic proton environments (e.g., fluoro and nitro substituents induce distinct deshielding; imidazole protons resonate at δ 7.2–8.5 ppm) .
- FT-IR : Confirms nitro group presence (asymmetric stretching at ~1520 cm⁻¹) and C-F bonds (~1240 cm⁻¹) .
- Elemental analysis : Validates empirical formula (e.g., C13H8FN3O2) with <0.3% deviation from calculated values .
- UV-Vis : Detects π→π* transitions in the benzimidazole core (λmax ~270–310 nm) .
How can regioselective functionalization of the benzimidazole core be achieved to introduce diverse substituents?
Advanced strategies include:
- Pd-catalyzed C–H activation : Pd(OAc)2 with ligands (e.g., XPhos) enables selective arylation at the C5 position of benzimidazole .
- Directed ortho-metalation : Using LDA (lithium diisopropylamide), fluorine directs substitution to the para-nitro position .
- Microwave-assisted synthesis : Reduces reaction time (<2 hours) and improves regioselectivity (>90%) for bulky substituents .
What computational methods are employed to predict the biological activity and binding interactions of this compound?
- Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., antifungal CYP51). The nitro group’s electron-withdrawing effect enhances hydrogen bonding with active-site residues .
- DFT calculations : Predicts electrophilic/nucleophilic regions (e.g., fluoro substituent increases electron density at C2, favoring nucleophilic attacks) .
- MD simulations : Assesses stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives .
How do researchers resolve contradictions in reported biological activities of structurally similar benzimidazole derivatives?
Contradictions often arise from:
- Assay variability : MIC values differ due to bacterial strain choices (e.g., S. aureus vs. E. coli) or incubation times .
- Structural nuances : Electron-withdrawing groups (e.g., nitro) vs. electron-donating groups (e.g., methoxy) alter membrane permeability .
- Data normalization : Activity is standardized against controls (e.g., ciprofloxacin for antibacterials) to enable cross-study comparisons .
What are the common impurities encountered during synthesis, and how are they identified and removed?
- Byproducts : Unreacted benzimidazole (detected via TLC; Rf = 0.3 in ethyl acetate) or di-substituted derivatives (identified by HPLC retention time shifts) .
- Removal methods :
- Flash chromatography : Separates mono- vs. di-substituted products using hexane:ethyl acetate (3:1).
- Recrystallization : Ethanol/water mixtures (70:30) yield >99% pure crystals .
What strategies are used to modify the nitro and fluoro substituents to enhance pharmacological properties?
- Nitro reduction : Catalytic hydrogenation (H2/Pd-C) converts nitro to amine, improving solubility for CNS-targeted derivatives .
- Fluorine replacement : Electrophilic fluorination (Selectfluor®) introduces trifluoromethyl groups to enhance metabolic stability .
- Bioisosteric replacement : Replacing nitro with cyano maintains electron-withdrawing effects while reducing toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
